molecular formula C11H16N2O B1321249 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol CAS No. 503457-33-8

1-(4-amino-2-methylphenyl)pyrrolidin-3-ol

Cat. No.: B1321249
CAS No.: 503457-33-8
M. Wt: 192.26 g/mol
InChI Key: LLUHYADUGJCIEN-UHFFFAOYSA-N
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Description

1-(4-amino-2-methylphenyl)pyrrolidin-3-ol is an organic compound that belongs to the class of phenylpyrrolidines. This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a pyrrolidinol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol typically involves the reaction of 4-amino-2-methylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylpyrrolidines .

Mechanism of Action

The mechanism of action of 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol is unique due to the presence of both the amino-substituted phenyl ring and the pyrrolidinol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-amino-2-methylphenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-9(12)2-3-11(8)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUHYADUGJCIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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